molecular formula C16H17NO2 B15042647 N-benzyl-2-(2-methylphenoxy)acetamide

N-benzyl-2-(2-methylphenoxy)acetamide

Cat. No.: B15042647
M. Wt: 255.31 g/mol
InChI Key: RRZSDKFSSNIRSV-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the acetamide nitrogen and a 2-methylphenoxy substituent at the α-carbon. The 2-methylphenoxy group may influence lipophilicity and binding interactions, while the benzyl moiety could enhance membrane permeability.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)19-12-16(18)17-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

RRZSDKFSSNIRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-methylphenoxy)acetamide typically involves the reaction of benzylamine with 2-(2-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzyl and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-benzyl-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

Tetrahydroisoquinoline-Based Derivatives
  • Key Examples: N-Benzyl-2-(6-propoxy-tetrahydroisoquinolin-2-yl)acetamide (17a): Features a 6-propoxy substituent on the tetrahydroisoquinoline core, synthesized via alkylation with 1-bromopropane (44% yield) . N-Benzyl-2-(7-piperidinylethoxy-tetrahydroisoquinolin-2-yl)acetamide (20): Substitution at the 7-position with a piperidinylethoxy group, yielding 24% via DMF-mediated coupling .

Comparison: Unlike N-benzyl-2-(2-methylphenoxy)acetamide, these analogs utilize a tetrahydroisoquinoline scaffold, which introduces rigidity and additional hydrogen-bonding sites. The phenoxy group in the target compound may offer simpler synthetic routes compared to multi-step tetrahydroisoquinoline syntheses .

Heterocyclic Modifications
  • Key Examples: N-Benzyl-2-(5-oxo-imidazol-2-yl)acetamide (4g): Contains a dihydroimidazolone ring, synthesized in 85% yield via the El-Saghier reaction. Exhibits IR peaks for NH (3268 cm⁻¹) and carbonyl (1747 cm⁻¹) . 2-(2-Methylphenoxy)-N-(benzisoxazol-3-yl)acetamide: Features a benzisoxazole core instead of benzyl, altering electron distribution and solubility .

The target compound’s phenoxy group provides a balance of hydrophobicity and synthetic accessibility .

Substituent Effects on Physicochemical Properties

Alkyl and Aryl Substituents
  • N-Benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide (D075-0014): Incorporates a pyridinyl group and 4-chlorophenoxy substituent, increasing molecular weight (MW: ~360 g/mol) and logP .
  • N-Benzyl-2-(8-methyl-diazaspiro[4.5]decan-3-yl)acetamide : A spirocyclic system with a diazaspiro ring, contributing to conformational constraint (MW: 329.4 g/mol) .

Comparison: The 2-methylphenoxy group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., spirocycles), favoring synthetic yields and bioavailability.

Sulfur-Containing Derivatives
  • N-Benzyl-2-[(4-bromophenyl)sulfanyl]acetamide : Features a sulfanyl group, enhancing polar surface area (MW: 442.37 g/mol) .
  • N-Benzyl-2-{thiadiazinan-2-yl}acetamide : Contains a 1,1-dioxo-thiadiazinan ring, introducing sulfone groups that may improve metabolic stability .

The target compound’s phenoxy group avoids sulfur-related synthetic challenges (e.g., oxidation sensitivity) .

Alkylation and Benzylation Strategies

  • Phase-Transfer Catalysis : Used in benzylation of N-substituted acetamides (e.g., N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride), achieving high yields under mild conditions .
  • Pd-Catalyzed Hydrogenation : Employed for deprotection of benzyl ethers (e.g., compound 16, 75 mg, quantitative yield) .

Relevance : The target compound’s synthesis could leverage similar phase-transfer or catalytic methods for efficient N-benzylation.

Challenges in Yield and Purification

  • Low-Yield Examples : Compound 52 (7% yield) with a trimethoxyphenyl group highlights steric hindrance challenges .
  • High-Yield Examples: Compound 24 (82% yield) with a 4-phenoxybutoxy group demonstrates favorable reactivity in etherification .

Implications: The 2-methylphenoxy group’s moderate size may balance reactivity and steric effects, enabling yields comparable to mid-range analogs (e.g., 44–65%) .

Physicochemical and Spectroscopic Data

Compound Molecular Weight (g/mol) Key NMR Shifts (δ, ppm) Notable Features
This compound* ~283.3 N/A Predicted logP ~3.2 (est.)
Compound 4g 231.25 NH: 3268 cm⁻¹ (IR), CO: 1747 cm⁻¹ Pale yellow needles, mp 154°C
Compound 17a ~439.5 Aromatic H: 6.7–7.3 (¹H NMR, CDCl₃) Propoxy group at 6-position
Compound 20 ~532.6 Piperidinyl H: 1.4–2.8 (¹H NMR) High MW due to piperidinylethoxy

*Predicted data based on structural analogs.

Implications for Bioactivity

While pharmacological data are absent in the evidence, structural trends suggest:

  • Tetrahydroisoquinoline analogs: Likely target CNS receptors (e.g., orexin-1) due to scaffold similarity to known antagonists .
  • Sulfur-containing derivatives : May exhibit enhanced enzyme inhibition (e.g., aldose reductase) via sulfone interactions .
  • Phenoxy vs. Alkoxy Groups: The 2-methylphenoxy group in the target compound could optimize lipophilicity for blood-brain barrier penetration compared to polar alkoxy substituents .

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